molecular formula C12H15NO4S B1640110 n-Cbz-cysteine methyl ester

n-Cbz-cysteine methyl ester

Cat. No.: B1640110
M. Wt: 269.32 g/mol
InChI Key: FEADQZMKQOMOMD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cbz-cysteine methyl ester is a protected derivative of the amino acid L-cysteine, featuring a carbobenzoxy (Cbz) group on the α-amino group and a methyl ester on the carboxyl group. Its molecular structure is represented as Cbz-NH-CH(CH₂SH)-COOCH₃, where the thiol (-SH) side chain remains unprotected unless specified. This compound is critical in peptide synthesis, where the Cbz group provides temporary protection during coupling reactions, while the methyl ester enhances solubility in organic solvents .

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

methyl (2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoate

InChI

InChI=1S/C12H15NO4S/c1-16-11(14)10(8-18)13-12(15)17-7-9-5-3-2-4-6-9/h2-6,10,18H,7-8H2,1H3,(H,13,15)/t10-/m0/s1

InChI Key

FEADQZMKQOMOMD-JTQLQIEISA-N

SMILES

COC(=O)C(CS)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

COC(=O)[C@H](CS)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)C(CS)NC(=O)OCC1=CC=CC=C1

sequence

C

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₂H₁₅NO₄S
  • Deprotection Method: The Cbz group is typically removed via catalytic hydrogenolysis or acidic conditions (e.g., HBr in acetic acid) .
  • Applications : Used in synthesizing cysteine-containing peptides, studying disulfide bond formation, and exploring thiol-mediated redox reactions .

Comparative Analysis with Similar Compounds

Comparison of N-Protecting Groups on Cysteine Methyl Esters

The choice of N-protecting groups significantly impacts stability, solubility, and deprotection strategies:

Compound N-Protecting Group Deprotection Method Solubility Stability
N-Cbz-cysteine methyl ester Cbz Hydrogenolysis (H₂/Pd) Moderate in organics Stable under basic conditions
N-Boc-cysteine methyl ester Boc Acid (e.g., TFA) High in organics Acid-sensitive
N-Acetyl-cysteine methyl ester Acetyl Enzymatic cleavage High in water Stable in mild conditions

Key Insight : The Cbz group offers orthogonal compatibility with acid-labile protections (e.g., Boc), making it ideal for multi-step syntheses .

Comparison with S-Protected Cysteine Derivatives

The presence or absence of S-protection dictates reactivity and applications:

Compound S-Protecting Group Thiol Reactivity Applications
This compound None (free -SH) High (disulfide formation) Native peptide synthesis
S-Benzyl-N-Cbz-cysteine methyl ester Benzyl Protected (requires HF) Orthogonal deprotection strategies
S-Phenyl-N-Cbz-cysteine methyl ester Phenyl Stable under synthesis Specialized drug design

Key Insight : Free thiols enable native disulfide bond formation, while S-benzyl protection prevents oxidation but requires harsh deprotection .

Comparison with Cbz-Protected Amino Acid Methyl Esters

Side-chain functionality determines chemical behavior:

Compound Amino Acid Side Chain Key Reactivity/Application
This compound Cysteine Thiol (-SH) Metal chelation, redox reactions
N-Cbz-serine methyl ester Serine Hydroxyl (-OH) Glycosylation, phosphorylation
N-Cbz-valine methyl ester Valine Branched alkyl Steric hindrance in peptide chains

Key Insight : Cysteine’s thiol enables unique applications in metalloprotein synthesis and oxidative stress studies, unlike serine or valine derivatives .

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